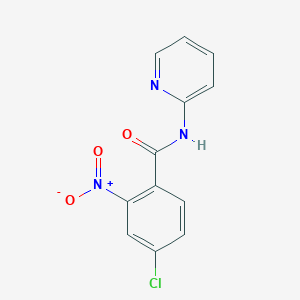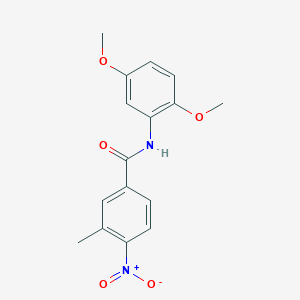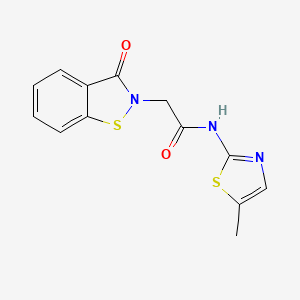
N-(1-benzylpiperidin-4-yl)-2-(2,5-dioxo-1-phenylimidazolidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzylpiperidin-4-yl)-2-(2,5-dioxo-1-phenylimidazolidin-4-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-(2,5-dioxo-1-phenylimidazolidin-4-yl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Imidazolidinone Formation: The imidazolidinone moiety is synthesized by reacting phenyl isocyanate with an appropriate amine, followed by cyclization.
Acetamide Linkage: The final step involves coupling the benzylpiperidine and imidazolidinone intermediates through an acetamide linkage, typically using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imidazolidinone moiety, potentially converting it to a more reduced form.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the imidazolidinone moiety.
Substitution: Various substituted derivatives of the benzyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.
Biology
In biological research, N-(1-benzylpiperidin-4-yl)-2-(2,5-dioxo-1-phenylimidazolidin-4-yl)acetamide is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(2,5-dioxo-1-phenylimidazolidin-4-yl)acetamide involves its interaction with specific molecular targets. The piperidine ring and benzyl group may facilitate binding to receptors or enzymes, while the imidazolidinone moiety could participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-4-yl)-2-(2,5-dioxo-1-phenylimidazolidin-4-yl)acetamide: Unique due to its specific combination of functional groups.
N-(1-benzylpiperidin-4-yl)-acetamide: Lacks the imidazolidinone moiety, which may affect its reactivity and biological activity.
N-(1-phenylpiperidin-4-yl)-2-(2,5-dioxo-1-phenylimidazolidin-4-yl)acetamide: Similar structure but with a phenyl group instead of a benzyl group, potentially altering its properties.
Uniqueness
The uniqueness of This compound lies in its specific combination of a benzylpiperidine and an imidazolidinone moiety
Properties
Molecular Formula |
C23H26N4O3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(2,5-dioxo-1-phenylimidazolidin-4-yl)acetamide |
InChI |
InChI=1S/C23H26N4O3/c28-21(15-20-22(29)27(23(30)25-20)19-9-5-2-6-10-19)24-18-11-13-26(14-12-18)16-17-7-3-1-4-8-17/h1-10,18,20H,11-16H2,(H,24,28)(H,25,30) |
InChI Key |
PULZXIRAVWIPNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2C(=O)N(C(=O)N2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-benzylpiperazin-1-yl)methyl]-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B11022371.png)
![9-methyl-3-(4-pentylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11022378.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B11022381.png)

![N-(2-carbamoylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11022392.png)
![4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B11022394.png)
![2-(thiomorpholin-4-ylmethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11022399.png)





![3,4-dihydroisoquinolin-2(1H)-yl[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone](/img/structure/B11022446.png)
![6-chloro-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11022449.png)
